molecular formula C6H8O3 B2842008 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID CAS No. 100191-39-7

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID

Cat. No.: B2842008
CAS No.: 100191-39-7
M. Wt: 128.127
InChI Key: FFOIBOBGLQIZSB-UHFFFAOYSA-N
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Description

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Scientific Research Applications

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID has several scientific research applications, including:

Safety and Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Methyl-4,5-dihydro-furan-3-carboxylic acid” and other furan derivatives involve their potential applications in the chemical industry. There is ongoing research into the use of furan platform chemicals (FPCs) derived from biomass, which could replace traditional resources such as crude oil .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4,5-dihydro-furan-3-carboxylic acid are currently unknown. This compound is a derivative of furan, a heterocyclic organic compound, which is known to have various biological activities . .

Biochemical Pathways

Furan derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . .

Pharmacokinetics

The compound has a molecular weight of 128.13 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Given the diverse biological activities of furan derivatives , this compound could potentially have a wide range of effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the radical bromination of a methyl group followed by cyclization can yield the desired compound . Another method involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Transition metals like palladium (Pd) or nickel (Ni) for catalyzing cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID include:

Uniqueness

This compound is unique due to its specific functional groups and reactivity. Its carboxylic acid group provides distinct chemical properties, making it valuable for various applications in synthesis and research.

Properties

IUPAC Name

5-methyl-2,3-dihydrofuran-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIBOBGLQIZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100191-39-7
Record name 2-methyl-4,5-dihydrofuran-3-carboxylic acid
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